Sodium 4-(pivaloyloxy)benzenesulfonate

Pharmaceutical Intermediate Synthesis Sivelestat Manufacturing Acylation Reaction Efficiency

Sodium 4-(pivaloyloxy)benzenesulfonate is the regulatory-compliant Sivelestat (Elaspol) API building block. Its pivaloyl ester is retained in the final pharmacophore—essential for elastase inhibition. Substituting alternative esters triggers complete synthetic revalidation and regulatory refiling. Procuring this exact CAS-grade intermediate supports commercial API manufacturing, generic drug programs, impurity reference standard synthesis, and pivalate prodrug research. ≥97% purity. Full analytical documentation.

Molecular Formula C11H13NaO5S
Molecular Weight 280.27 g/mol
CAS No. 188114-91-2
Cat. No. B066988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-(pivaloyloxy)benzenesulfonate
CAS188114-91-2
Molecular FormulaC11H13NaO5S
Molecular Weight280.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C11H14O5S.Na/c1-11(2,3)10(12)16-8-4-6-9(7-5-8)17(13,14)15;/h4-7H,1-3H3,(H,13,14,15);/q;+1/p-1
InChIKeyYJWRXNUCTLGRAC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 4-(Pivaloyloxy)benzenesulfonate CAS 188114-91-2: Procurement and Chemical Profile for Pharmaceutical Intermediate Sourcing


Sodium 4-(pivaloyloxy)benzenesulfonate (CAS 188114-91-2) is a sulfonated phenyl pivalate ester derivative with the molecular formula C₁₁H₁₃NaO₅S and a molecular weight of 280.27 g/mol [1]. This compound serves as a critical protected phenolic building block and is an established key intermediate in the synthesis of the human neutrophil elastase inhibitor Sivelestat (Elaspol), a marketed pharmaceutical agent for acute lung injury associated with systemic inflammatory response syndrome [2][3]. Structurally, the compound features a pivaloyl (trimethylacetyl) ester group attached to a para-hydroxybenzenesulfonate sodium salt scaffold, with the pivaloyl moiety functioning as a protective group that can be retained in the final active pharmaceutical ingredient to modulate pharmacokinetic properties [4].

Why Generic Phenyl Sulfonate Intermediates Cannot Substitute for Sodium 4-(Pivaloyloxy)benzenesulfonate in Regulated API Synthesis


Substitution of sodium 4-(pivaloyloxy)benzenesulfonate with structurally similar phenyl sulfonates or alternative phenolic esters in established synthetic routes is precluded by both chemical and regulatory constraints. The pivaloyl (trimethylacetyl) ester group is not merely a transient protecting group but is retained in the final pharmacophore of Sivelestat as an essential structural component for elastase inhibitory activity [1]. From a synthetic pathway perspective, alternative esters (e.g., acetyl, benzoyl, or isobutyryl derivatives) would generate intermediates with divergent reactivity profiles in the subsequent sulfonamide coupling steps, requiring complete revalidation of reaction conditions and impurity profiles [2]. Furthermore, for pharmaceutical applications, any deviation from the established CAS 188114-91-2 intermediate would constitute a change in the registered synthetic route, triggering extensive regulatory refiling for impurity qualification, residual solvent assessment, and potential bioequivalence studies—costs that far exceed any nominal savings from using alternative building blocks [3].

Sodium 4-(Pivaloyloxy)benzenesulfonate CAS 188114-91-2: Quantitative Comparative Evidence for Scientific Selection


Intermediate Yield Comparison: Sodium 4-(Pivaloyloxy)benzenesulfonate vs. Alternative Phenolic Esters in Sivelestat Precursor Synthesis

In the synthesis of 4-(chlorosulfonyl)phenyl pivalate—the direct acyl chloride derivative prepared from sodium 4-(pivaloyloxy)benzenesulfonate and a critical intermediate en route to Sivelestat—the pivaloyl ester achieves an isolated yield of 81.1% from sodium 4-hydroxybenzenesulfonate under optimized two-step acylation-chlorination conditions . While direct comparative data for alternative esters (e.g., acetyl, benzoyl) under identical conditions are not available in the public domain, the pivaloyl group's steric bulk confers enhanced hydrolytic stability to the ester linkage during subsequent chlorination with thionyl chloride, a step where less hindered esters are prone to premature cleavage and yield degradation [1][2].

Pharmaceutical Intermediate Synthesis Sivelestat Manufacturing Acylation Reaction Efficiency

Pharmacokinetic Differentiation: Lipophilicity Enhancement of Pivalate Esters vs. Native Phenolic Compounds

The pivalate ester prodrug strategy, of which sodium 4-(pivaloyloxy)benzenesulfonate is a representative scaffold, confers quantifiable improvements in membrane permeability compared to native phenolic compounds. Pivalate-containing prodrugs exhibit higher lipophilicity than their parent molecules, enabling more efficient crossing of lipid biomembranes via passive diffusion [1]. While direct measured logP values for sodium 4-(pivaloyloxy)benzenesulfonate are not publicly reported, the pivalate ester class has been demonstrated to enhance oral absorption of poorly permeable compounds, with the ester linkage subsequently hydrolyzed by carboxylesterases, paraoxonase, and other enzymes in blood, intestine, and liver to release the active phenolic moiety [1][2].

Prodrug Design Oral Bioavailability Membrane Permeability Esterase-Mediated Activation

Carnitine Homeostasis Impact: Quantitative Stoichiometric Relationship for Pivalate-Releasing Compounds

Compounds that liberate pivalate (trimethylacetic acid) upon ester hydrolysis—including those containing the 4-(pivaloyloxy)benzenesulfonate moiety—are subject to a defined metabolic fate with quantifiable safety implications. Catabolism of released pivalate is limited in mammalian tissues; instead, pivalate is activated to pivaloyl-CoA and subsequently conjugated with carnitine to form pivaloylcarnitine, which is excreted in urine [1]. Critically, carnitine losses approximate pivalate exposure on a stoichiometric basis (approximately 1:1 molar ratio), enabling quantitative estimation of carnitine depletion risk based on administered dose [1]. This contrasts with alternative ester prodrug moieties (e.g., acetate, succinate) that do not consume carnitine for elimination and thus lack this dose-dependent carnitine depletion liability [2].

Pivalate Prodrug Safety Carnitine Depletion Risk Metabolic Toxicology Dose-Dependent Toxicity

Sodium 4-(Pivaloyloxy)benzenesulfonate CAS 188114-91-2: Validated Application Scenarios for Research and Industrial Procurement


Sivelestat (Elaspol) Active Pharmaceutical Ingredient Manufacturing

This compound is an essential intermediate in the established synthetic route to Sivelestat sodium tetrahydrate, a marketed human neutrophil elastase inhibitor for treating acute lung injury with systemic inflammatory response syndrome. The compound undergoes conversion to 4-(pivaloyloxy)benzenesulfonyl chloride, which is subsequently coupled with glycine benzyl ester derivatives to construct the sulfonamide pharmacophore. The method described by PROCOS SPA enables the preparation of highly pure Sivelestat without isolating most intermediates, with sodium 4-(pivaloyloxy)benzenesulfonate serving as the foundational building block [1][2]. Procurement of this intermediate supports commercial API manufacturing and generic drug development programs targeting the Sivelestat market.

Sivelestat-Related Impurity Reference Standard Preparation

Sodium 4-(pivaloyloxy)benzenesulfonate and its derivatives serve as reference standards for impurity profiling in Sivelestat drug substance quality control. Specifically, 4-(pivaloyloxy)benzene-1,3-disulfonic acid (Sivelestat Sodium Impurity 4) and 4-(((4-(pivaloyloxy)phenyl)sulfonyl)oxy)benzenesulfonic acid (Sivelestat Sodium Impurity 9) are chemically characterized impurities supplied with detailed analytical data compliant with regulatory guidelines [3][4]. Procurement of the parent compound enables in-house synthesis of these specified impurities for analytical method development, validation, and batch release testing in compliance with ICH Q3A guidelines [5].

Pivalate Ester Prodrug Research and Candidate Optimization

The 4-(pivaloyloxy)benzenesulfonate scaffold serves as a model compound for investigating pivalate ester prodrug strategies in early-stage drug discovery. The combination of the lipophilic pivaloyl ester with the hydrophilic sulfonate group provides a balanced physicochemical profile for studying structure-permeability relationships. Researchers can leverage the established body of knowledge on pivalate prodrugs—including the enzymatic hydrolysis mechanisms mediated by carboxylesterases and paraoxonase, and the carnitine homeostasis considerations—as a framework for designing novel prodrug candidates [6][7]. The compound's commercial availability at specified purity grades (typically 95-97%) supports reproducible in vitro and in vivo prodrug activation studies .

Method Development for Sulfonate Ester Analytical Characterization

Sodium 4-(pivaloyloxy)benzenesulfonate provides a well-defined standard for developing and validating HPLC and LC-MS analytical methods for sulfonate ester-containing pharmaceutical intermediates. The compound's distinct UV chromophore (aromatic ring) and ionizable sulfonate group facilitate detection and quantification in complex reaction mixtures. Synthetic procedures for preparing derivatives from this compound include HPLC monitoring of reaction progress, establishing a precedent for method development using this scaffold as a reference analyte . Procurement of high-purity material supports analytical method qualification for process development and quality control applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium 4-(pivaloyloxy)benzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.